molecular formula C17H19FN4O2 B2394338 2-(4-fluorophenyl)-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide CAS No. 1796988-19-6

2-(4-fluorophenyl)-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide

Cat. No. B2394338
M. Wt: 330.363
InChI Key: BOWXYVBMNHLLJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide, also known as MPFP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPFP is a pyrimidine derivative that has been synthesized using various methods and has shown promising results in various studies.

Scientific Research Applications

Neuroinflammation Imaging

A study by Dollé et al. (2008) explored the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, which is relevant to neuroinflammation and neurodegenerative diseases. The compound showed promising results for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).

Cancer Research

In cancer research, the exploration of novel compounds for imaging and therapy is crucial. For instance, Tang et al. (2013) synthesized and evaluated a series of pyrazolopyrimidines, closely related to 2-(4-fluorophenyl)-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide, for their potential to bind the translocator protein 18 kDa (TSPO). One derivative showed a 36-fold enhancement in affinity compared to another pyrazolopyrimidine-based TSPO ligand, indicating its potential as an improved probe for molecular imaging of TSPO-expressing cancers (Tang et al., 2013).

Peripheral Benzodiazepine Receptor Study

Fookes et al. (2008) synthesized fluoroethoxy and fluoropropoxy substituted compounds with high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), compared with central benzodiazepine receptors (CBRs). This distinction is important for understanding the role of PBRs in neurodegenerative disorders and developing targeted imaging agents and therapies (Fookes et al., 2008).

properties

IUPAC Name

2-(4-fluorophenyl)-N-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c1-24-17-19-11-14(16(21-17)22-8-2-3-9-22)20-15(23)10-12-4-6-13(18)7-5-12/h4-7,11H,2-3,8-10H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWXYVBMNHLLJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)N2CCCC2)NC(=O)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide

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